D-Glucono-1,5-lactone 6-phosphate
Overview
Description
D-Glucono-1,5-lactone 6-phosphate: is an intermediate compound in the pentose phosphate pathway, a crucial metabolic pathway that generates NADPH and pentoses. This compound is produced from glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase and is subsequently converted to 6-phosphogluconic acid by 6-phosphogluconolactonase .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucono-1,5-lactone 6-phosphate is synthesized enzymatically in biological systems. The primary synthetic route involves the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overexpress glucose-6-phosphate dehydrogenase, facilitating the efficient conversion of glucose-6-phosphate to this compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucono-1,5-lactone 6-phosphate primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of this compound, catalyzed by 6-phosphogluconolactonase, results in the formation of 6-phosphogluconic acid .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by 6-phosphogluconolactonase in aqueous conditions.
Oxidation: Involves glucose-6-phosphate dehydrogenase and NADP+ as a cofactor.
Major Products:
6-Phosphogluconic acid: Formed through the hydrolysis of this compound.
Scientific Research Applications
Chemistry: D-Glucono-1,5-lactone 6-phosphate is used as a model compound to study enzyme kinetics and the mechanisms of enzymatic reactions in the pentose phosphate pathway .
Biology: In biological research, this compound is crucial for understanding cellular redox states and metabolic fluxes. It plays a significant role in the study of oxidative stress and cellular responses to metabolic changes .
Medicine: Research on this compound has implications for understanding metabolic disorders, such as glucose-6-phosphate dehydrogenase deficiency, which can lead to hemolytic anemia .
Industry: In the industrial sector, this compound is used in the production of various biochemicals and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
D-Glucono-1,5-lactone 6-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. The enzyme glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate to this compound, producing NADPH in the process. NADPH is essential for reductive biosynthesis and maintaining the cellular redox state . The compound is then hydrolyzed by 6-phosphogluconolactonase to form 6-phosphogluconic acid, which continues through the pentose phosphate pathway .
Comparison with Similar Compounds
6-Phosphogluconic acid: A direct product of D-Glucono-1,5-lactone 6-phosphate hydrolysis.
Glucose-6-phosphate: The precursor to this compound in the pentose phosphate pathway.
Uniqueness: this compound is unique due to its specific role as an intermediate in the pentose phosphate pathway. Unlike its similar compounds, it is directly involved in the production of NADPH, which is crucial for cellular redox balance and biosynthetic reactions .
Properties
IUPAC Name |
(3,4,5-trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOJIVNDFQSGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863004 | |
Record name | (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2641-81-8 | |
Record name | (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.